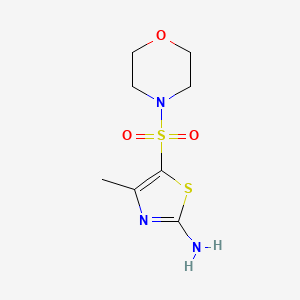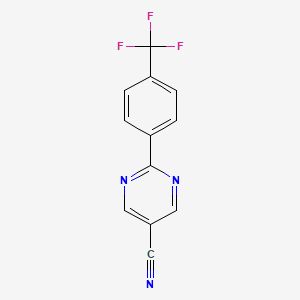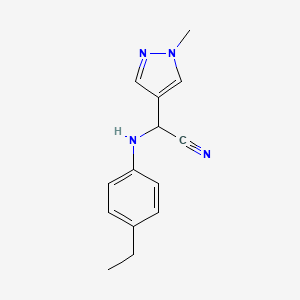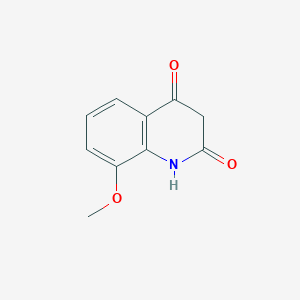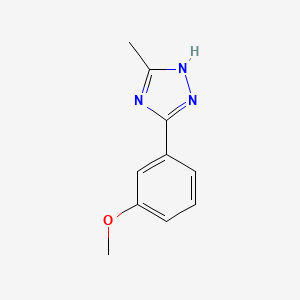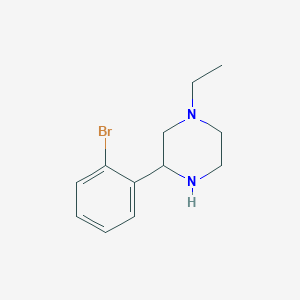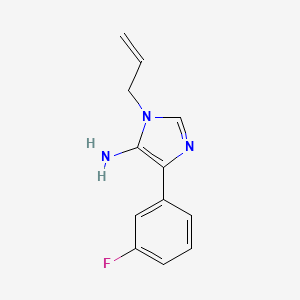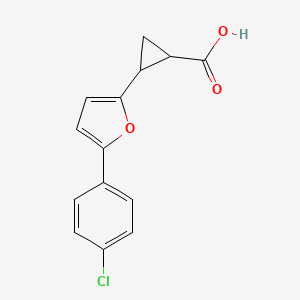![molecular formula C22H30N4O2 B15059641 N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide CAS No. 112008-59-0](/img/structure/B15059641.png)
N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide is an organic compound that features a bipyridine core with hexanamide substituents at the 6 and 6’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions such as the Ullmann coupling, Suzuki coupling, or Stille coupling. These reactions generally require a palladium or copper catalyst and a suitable base.
Introduction of Hexanamide Groups: The hexanamide groups can be introduced through an amidation reaction. This involves reacting the bipyridine core with hexanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.
Substitution: The hexanamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in studies involving metal ion chelation and its effects on biological systems.
Industry: It can be used in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide involves its ability to chelate metal ions through the bipyridine core. This chelation can affect various molecular targets and pathways, depending on the specific metal ion involved. For example, in biological systems, metal chelation can influence enzyme activity, redox reactions, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hexanamide groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Phenanthroline: A related compound with a similar chelating ability but a different core structure.
Uniqueness
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide is unique due to the presence of the hexanamide groups, which can influence its solubility, stability, and coordination properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
112008-59-0 |
|---|---|
Molekularformel |
C22H30N4O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[6-[6-(hexanoylamino)pyridin-2-yl]pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-3-5-7-15-21(27)25-19-13-9-11-17(23-19)18-12-10-14-20(24-18)26-22(28)16-8-6-4-2/h9-14H,3-8,15-16H2,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI-Schlüssel |
BTINZUKKERYSJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=CC=CC(=N1)C2=NC(=CC=C2)NC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


